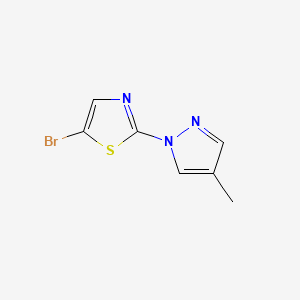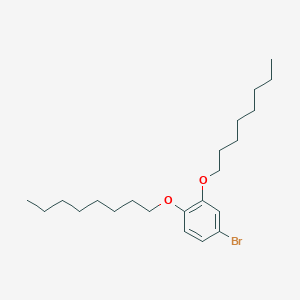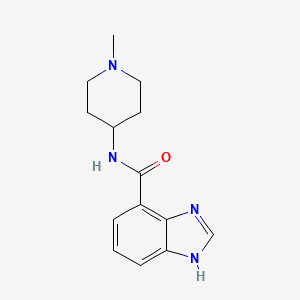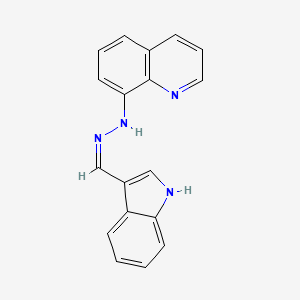
5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine, thiazole, and pyrazole moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole typically involves the reaction of 4-methyl-1H-pyrazole with a brominated thiazole derivative. One common method includes the use of 2-bromo-1,3-thiazole and 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole and pyrazole rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium, copper
Solvents: DMF, dichloromethane, ethanol
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 2-(4-methyl-1H-pyrazol-1-yl)thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antiviral, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the heterocyclic rings allows for interactions with various biological molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methyl-1H-pyrazol-1-yl)thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole: Similar structure but with a different substitution pattern on the pyrazole ring.
4-Bromo-2-(4-methyl-1H-pyrazol-1-yl)thiazole: Similar structure but with the bromine atom at a different position on the thiazole ring.
Uniqueness
The unique combination of the bromine atom and the specific substitution pattern on the thiazole and pyrazole rings makes 5-Bromo-2-(4-methyl-1H-pyrazol-1-YL)thiazole a valuable compound for various applications. Its reactivity and potential biological activities distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
1159816-81-5 |
|---|---|
Molekularformel |
C7H6BrN3S |
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
5-bromo-2-(4-methylpyrazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-5-2-10-11(4-5)7-9-3-6(8)12-7/h2-4H,1H3 |
InChI-Schlüssel |
NECJSKANKUWMNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)


![2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole](/img/structure/B14121788.png)




![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121833.png)



![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)
![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)
